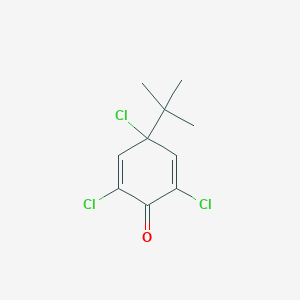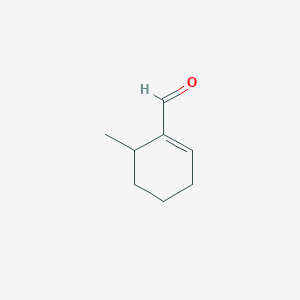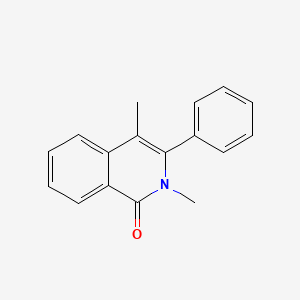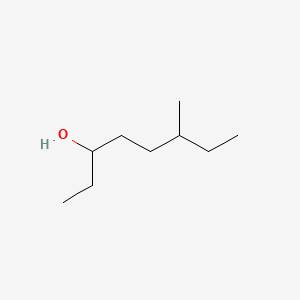
6-Methyloctan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyloctan-3-ol is an aliphatic alcohol with the molecular formula C9H20O . It is a colorless liquid that is part of the fatty alcohols category. The compound is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to the third carbon of an octane chain with a methyl group on the sixth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyloctan-3-ol can be achieved through various organic synthesis methods. One common approach involves the reduction of 6-methyloctan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 6-methyloctanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 6-methyloctan-3-one. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-methyloctane using strong reducing agents like LiAlH4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 6-methyloctyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed:
Oxidation: 6-methyloctan-3-one.
Reduction: 6-methyloctane.
Substitution: 6-methyloctyl chloride.
Applications De Recherche Scientifique
6-Methyloctan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its role in pheromone signaling in insects.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.
Mécanisme D'action
The mechanism of action of 6-Methyloctan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for olfactory receptors, triggering signal transduction pathways that result in a physiological response. The hydroxyl group allows it to form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
6-Methyloctan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
3-Octanol: Similar structure but without the methyl group on the sixth carbon.
2-Methyloctan-3-ol: Similar structure but with the methyl group on the second carbon.
Uniqueness: 6-Methyloctan-3-ol is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical and physical properties. This unique structure influences its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
40225-75-0 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
6-methyloctan-3-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(3)6-7-9(10)5-2/h8-10H,4-7H2,1-3H3 |
Clé InChI |
MFYHIHFYDULUQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


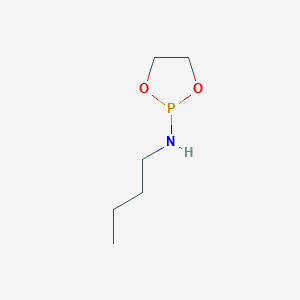


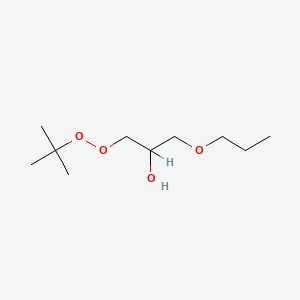
![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
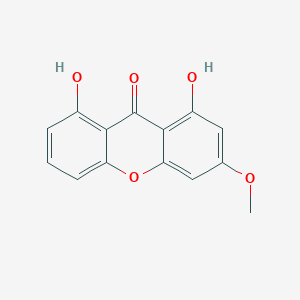
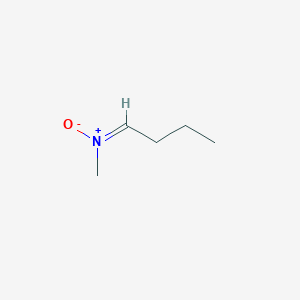
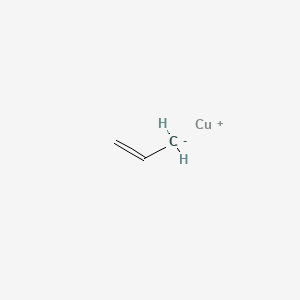
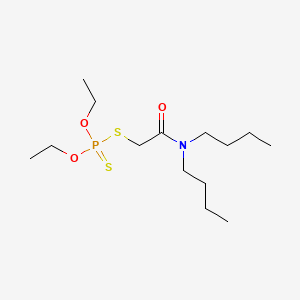
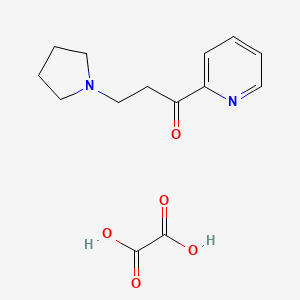
![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
